BenchChemオンラインストアへようこそ!

7-Bromo-1,3-dimethyl-1H-indazole

Regioselective synthesis Electrophilic bromination Indazole functionalization

7-Bromo-1,3-dimethyl-1H-indazole is a brominated indazole derivative (C9H9BrN2, MW 225.09 g/mol) characterized by a bromine substituent at the C7 position and methyl groups at N1 and C3 of the indazole scaffold. It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the C7-bromine atom provides a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, carbonylation, and other palladium-catalyzed transformations.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-84-8
Cat. No. B1520043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dimethyl-1H-indazole
CAS1159511-84-8
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC=C2Br)C
InChIInChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3
InChIKeyITJITARZCHQKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,3-dimethyl-1H-indazole (CAS 1159511-84-8) Procurement Baseline: Indazole Building Block Profile


7-Bromo-1,3-dimethyl-1H-indazole is a brominated indazole derivative (C9H9BrN2, MW 225.09 g/mol) characterized by a bromine substituent at the C7 position and methyl groups at N1 and C3 of the indazole scaffold . It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the C7-bromine atom provides a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, carbonylation, and other palladium-catalyzed transformations [1]. The compound is commercially available from multiple vendors with typical purities of 95–97% and is stored at room temperature . Its well-defined structure and the specific 1,3-dimethyl-7-bromo substitution pattern differentiate it from other regioisomeric bromo-1,3-dimethyl-1H-indazoles in terms of synthetic accessibility, physicochemical properties, and potential biological profile [2].

Why Generic Substitution of 7-Bromo-1,3-dimethyl-1H-indazole Is Not Advisable


Procurement decisions based solely on the 'bromo-1,3-dimethyl-1H-indazole' core without specifying the bromine position (C4, C5, C6, or C7) carry substantial risk of acquiring a compound with divergent synthetic utility and biological behavior. Kinetic studies demonstrate that the C7 position of indazole is the least reactive toward electrophilic bromination (bimolecular rate coefficient kºbi = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ vs. 4.2 for C5 and 2.8 for C3), meaning that 7-bromo derivatives necessitate distinct synthetic routes and cannot be assumed to be interchangeable with their 4-, 5-, or 6-bromo counterparts [1]. Furthermore, the bromine position alters the compound's predicted physicochemical profile, including LogP and polar surface area, which directly impacts solubility, chromatographic behavior, and performance in downstream coupling reactions . Generic substitution without regioisomer verification may lead to failed cross-coupling reactions, irreproducible biological data, and wasted resources in medicinal chemistry campaigns.

Quantitative Evidence Guide: 7-Bromo-1,3-dimethyl-1H-indazole vs. Comparator Indazole Derivatives


C7 Bromination Kinetic Disadvantage vs. C5 and C3 Positions Drives Synthetic Strategy Differentiation

The C7 position of indazole is kinetically the least favored site for electrophilic bromination compared to other positions on the indazole scaffold. In aqueous bromination studies of molecular indazole at 25 °C, the bimolecular rate coefficient for attack by Br₂ at position 7 was 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹, compared to 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ at position 5 (10.5-fold faster) and 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹ at position 3 (7-fold faster) [1]. This kinetic data explains why direct electrophilic bromination of 1,3-dimethyl-1H-indazole predominantly yields 5-bromo or 3-bromo products, and why 7-bromo-1,3-dimethyl-1H-indazole requires alternative synthetic entry strategies such as directed ortho-metalation or Sandmeyer-type reactions from 7-amino precursors [2].

Regioselective synthesis Electrophilic bromination Indazole functionalization

Predicted Physicochemical Profile: 7-Bromo-1,3-dimethyl-1H-indazole LogP and Drug-Likeness Parameters

The 7-bromo-1,3-dimethyl-1H-indazole regioisomer exhibits a predicted ACD/LogP of 3.16, a polar surface area (PSA) of 18 Ų, and zero violations of Lipinski's Rule of 5 . An independent source reports a LogP of 2.64 . The compound has zero H-bond donors and two H-bond acceptors, with a predicted boiling point of 310.9 ± 22.0 °C and density of 1.5 ± 0.1 g/cm³ . These values place the compound within favorable drug-like chemical space, although direct comparative experimental LogP data for all four bromo-1,3-dimethyl-1H-indazole regioisomers are not available from a single study. The PSA of 18 Ų is consistent across the regioisomeric series given the identical molecular formula, but subtle differences in LogP may arise from the varying spatial orientation of the bromine substituent and its effect on molecular dipole moment.

Physicochemical properties Lipophilicity Drug-likeness

C7-Bromoindazole as a Validated Suzuki-Miyaura Cross-Coupling Substrate: Synthetic Utility Evidence

C7-bromo-substituted indazoles have been explicitly validated as competent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. Boujdi et al. (2021) demonstrated that C7-bromo-4-substituted-1H-indazoles undergo efficient Suzuki-Miyaura coupling to yield C7-arylated indazoles in moderate to good yields under optimized conditions [1]. Additionally, Pd(II)-catalyzed carbonylation of bromoindazoles (including 7-bromo derivatives) has been established as a method for synthesizing unprotected carboxy indazoles [2]. While these studies focus on NH-free or 4-substituted C7-bromoindazoles, the presence of the C7-Br bond in 7-bromo-1,3-dimethyl-1H-indazole is expected to exhibit comparable reactivity in cross-coupling reactions, with the N1-methyl group providing protection against undesired N–H palladium coordination.

Cross-coupling C-C bond formation Synthetic methodology

Cholecystokinin Type B (CCK-B) Receptor Binding Affinity: 7-Bromo-1,3-dimethyl-1H-indazole IC50 Data

7-Bromo-1,3-dimethyl-1H-indazole has been evaluated for its ability to inhibit the binding of [¹²⁵I]CCK-8 to the cholecystokinin type B (CCK-B) receptor in mouse brain membrane preparations at pH 6.5, yielding an IC50 of 31 nM [1]. A separate but related entry reports testing against the CCK-B receptor in guinea pig brain at pH 6.5 [2]. The CCK-B receptor is a validated target in anxiety, pain, and gastrointestinal disorders. However, affinity data for the 4-bromo, 5-bromo, and 6-bromo regioisomers at the same target are not publicly available, preventing a direct quantitative comparison.

GPCR CCK receptor Radioligand binding

Commercial Purity and Storage Specifications for 7-Bromo-1,3-dimethyl-1H-indazole Procurement

Commercially available 7-bromo-1,3-dimethyl-1H-indazole is typically supplied at purities of 95% to 97% as a solid at room temperature . Vendors including Aladdin, CymitQuimica (Fluorochem brand), MolCore, and Capot Chem list the compound with specifications of ≥97% purity (or NLT 97%) and recommend storage at room temperature with temperature control not exceeding 30 °C (NMT 30 °C) [1]. The compound is categorized as a Heterocyclic Building Block and Protein Degrader Building Block, reflecting its primary role as a synthetic intermediate rather than a final biologically active molecule [1]. These procurement specifications are consistent with the compound's use in research laboratories and industrial settings for professional manufacturing and R&D purposes.

Chemical procurement Quality specifications Storage conditions

Potency Gap Analysis: Limited Publicly Available Head-to-Head Biological Data for Bromoindazole Regioisomers

A systematic search of the published literature and authoritative databases reveals a notable absence of head-to-head comparative biological activity data for 7-bromo-1,3-dimethyl-1H-indazole versus its 4-bromo, 5-bromo, and 6-bromo regioisomers against a common target panel. While individual bromoindazole regioisomers have been evaluated in various assays—including carbonic anhydrase inhibition [1], anticancer proliferation [2], and kinase inhibition—these studies typically do not include all four regioisomers, precluding direct potency comparisons. The BindingDB entry establishing CCK-B receptor IC50 of 31 nM for 7-bromo-1,3-dimethyl-1H-indazole lacks equivalent data for the other regioisomers [3]. This evidence gap means that procurement decisions must currently rely on regioisomeric identity assurance and synthetic utility data rather than on differential potency claims. Researchers performing SAR studies should request certificates of analysis confirming regioisomeric purity (e.g., by NMR or HPLC) to ensure batch-to-batch consistency.

Data gap analysis SAR Procurement risk assessment

Recommended Application Scenarios for 7-Bromo-1,3-dimethyl-1H-indazole in Research and Industrial Procurement


Medicinal Chemistry: Synthesis of C7-Arylated Indazole Libraries via Suzuki-Miyaura Cross-Coupling

7-Bromo-1,3-dimethyl-1H-indazole is ideally suited as a key building block for generating C7-arylated indazole libraries through palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. The validated reactivity of C7-bromoindazoles in cross-coupling reactions, as demonstrated by Boujdi et al. (2021), supports its use in medicinal chemistry diversification campaigns [1]. The N1-methyl group prevents undesired N–H coordination to palladium, potentially simplifying reaction optimization compared to NH-free indazoles. Researchers should request certificates of analysis confirming the 7-bromo regioisomeric identity (e.g., by ¹H NMR) to ensure coupling occurs at the intended position.

Chemical Biology: CCK-B Receptor Ligand Development Using 31 nM IC50 Affinity Anchor

The demonstrated CCK-B receptor binding affinity (IC50 = 31 nM in mouse brain membranes) establishes 7-bromo-1,3-dimethyl-1H-indazole as a tractable starting point for structure-activity relationship studies targeting the cholecystokinin B receptor [2]. The C7-bromine atom can be elaborated via cross-coupling to explore substituent effects on CCK-B affinity, while the 1,3-dimethyl substitution pattern provides a baseline scaffold with favorable predicted drug-like properties (LogP ~2.6–3.2, zero Ro5 violations) . Researchers should note that comparative affinity data for other bromo regioisomers at CCK-B are not publicly available, making this compound's binding activity a distinguishing feature within the limited publicly accessible data landscape.

Process Chemistry: Pd-Catalyzed Carbonylation to 1,3-Dimethyl-1H-indazole-7-carboxylic Acid

The established Pd(II)-catalyzed carbonylation methodology for bromoindazoles provides a direct route from 7-bromo-1,3-dimethyl-1H-indazole to the corresponding 7-carboxy derivative [3]. This transformation is valuable for generating carboxylic acid intermediates for amide coupling, bioconjugation, or further functionalization. The commercially available purity of ≥95% is sufficient for most process chemistry applications, though users requiring higher purity for cGMP or sensitive catalytic steps may request additional purification or analytical documentation (HPLC, LC-MS) from vendors.

Analytical Reference: Regioisomeric Identity Verification in Indazole Compound Libraries

Given the kinetic disfavored nature of C7 bromination (0.4 vs. 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ for C5) [4], 7-bromo-1,3-dimethyl-1H-indazole serves as a valuable analytical reference standard for confirming regioisomeric identity in compound libraries. Its distinct InChI Key (ITJITARZCHQKQK-UHFFFAOYSA-N) and characteristic ¹H NMR and LC-MS profiles enable unambiguous differentiation from the 4-Br, 5-Br, and 6-Br regioisomers. Procurement from vendors providing documented spectroscopic characterization (e.g., Aladdin, MolCore) ensures the reference material's suitability for method validation and quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,3-dimethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.